molecular formula C11H24N2O3 B3383221 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine CAS No. 400836-58-0

1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine

Cat. No.: B3383221
CAS No.: 400836-58-0
M. Wt: 232.32 g/mol
InChI Key: SMCPAAKXYFDRKP-UHFFFAOYSA-N
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Description

1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine is a chemical compound characterized by its amphiphilic nature, making it soluble in both water and some organic solvents. It is typically a colorless to yellowish liquid with a boiling point of 160°C under reduced pressure (0.5 mmHg).

Preparation Methods

The preparation of 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine involves several steps:

    Reacting Piperazine and Piperazine Dihydrochloride: This step is carried out in a solvent to prepare piperazine monohydrochloride.

    Reacting Piperazine Monohydrochloride with 2-(2-Chloroethoxy)ethanol: This reaction occurs in a solvent, and after completion, the mixture is filtered to recover piperazine dihydrochloride.

    Evaporation and Vacuum Distillation: The filtrate is evaporated to remove the solvent, yielding a crude product.

Chemical Reactions Analysis

1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired product.

    Major Products: The products formed depend on the type of reaction and the reagents used

Scientific Research Applications

1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.

    Biology: The compound is utilized in biological studies to understand its interactions with different biomolecules.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific pathways.

    Industry: The compound is used in the production of surfactants and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine can be compared with similar compounds such as:

    2-(2-(2-Methoxyethoxy)ethoxy)acetic acid: This compound shares a similar structure but has different functional groups, leading to distinct chemical properties and applications.

    2-(2-(2-Methoxyethoxy)ethoxy)ethanol: Another similar compound with different functional groups, used in various industrial applications.

    2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate: This compound is used in the production of polymers and has different reactivity compared to this compound.

These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.

Properties

IUPAC Name

1-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O3/c1-14-8-9-16-11-10-15-7-6-13-4-2-12-3-5-13/h12H,2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCPAAKXYFDRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCN1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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